CO-1686 hydrobromide

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del bromhidrato de AVL-301 implica múltiples pasos, comenzando con la preparación de la estructura central seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:

Formación de la Estructura Central: Esto implica la reacción de compuestos aromáticos específicos en condiciones controladas para formar la estructura central.

Introducción del Grupo Funcional: Se introducen varios grupos funcionales a través de reacciones como la halogenación, la alquilación y la acilación.

Formación de la Sal de Bromhidrato: El paso final implica la formación de la sal de bromhidrato mediante la reacción de la base libre con ácido bromhídrico

Métodos de Producción Industrial: La producción industrial del bromhidrato de AVL-301 sigue rutas de síntesis similares pero a mayor escala. El proceso se optimiza para rendimiento y pureza, a menudo involucrando técnicas avanzadas como la síntesis de flujo continuo y la cromatografía líquida de alta resolución (HPLC) para la purificación .

Tipos de Reacciones:

Oxidación: El bromhidrato de AVL-301 puede sufrir reacciones de oxidación, particularmente en los anillos aromáticos.

Reducción: Las reacciones de reducción pueden ocurrir en varios grupos funcionales, alterando la actividad del compuesto.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Los reactivos como el yoduro de sodio en acetona (reacción de Finkelstein) u otros nucleófilos se utilizan comúnmente.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

El bromhidrato de AVL-301 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de quinasas y los mecanismos de reacción.

Biología: Se investiga por sus efectos en las vías de señalización celular y su capacidad para inducir la apoptosis en las células cancerosas.

Medicina: Se utiliza principalmente en investigación clínica para el tratamiento del CPCNP con mutaciones específicas del EGFR.

Industria: Se emplea en el desarrollo de terapias contra el cáncer dirigidas y como patrón de referencia en química analítica .

Mecanismo De Acción

El bromhidrato de AVL-301 ejerce sus efectos inhibiendo selectivamente las formas mutantes del receptor del factor de crecimiento epidérmico (EGFR), incluida la mutación T790M. Esta inhibición previene la activación de las vías de señalización aguas abajo que promueven la proliferación y supervivencia celular. El compuesto se une irreversiblemente al sitio de unión al ATP del EGFR mutante, lo que lleva a la apoptosis y a una reducción del crecimiento tumoral .

Compuestos Similares:

Osimertinib: Otro inhibidor del EGFR utilizado para indicaciones similares.

Afatinib: Un inhibidor del EGFR de espectro más amplio que se dirige a múltiples mutaciones.

Erlotinib: Un inhibidor del EGFR de generación anterior con un perfil de mutación diferente

Singularidad: El bromhidrato de AVL-301 es único en su alta selectividad para la mutación T790M, que es una mutación de resistencia común en el CPCNP. Esta selectividad permite un tratamiento efectivo de los pacientes que han desarrollado resistencia a otros inhibidores del EGFR .

Comparación Con Compuestos Similares

Osimertinib: Another EGFR inhibitor used for similar indications.

Afatinib: A broader-spectrum EGFR inhibitor that targets multiple mutations.

Erlotinib: An earlier generation EGFR inhibitor with a different mutation profile

Uniqueness: AVL-301 hydrobromide is unique in its high selectivity for the T790M mutation, which is a common resistance mutation in NSCLC. This selectivity allows for effective treatment of patients who have developed resistance to other EGFR inhibitors .

Actividad Biológica

CO-1686 hydrobromide, also known as rociletinib, is a third-generation irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, specifically designed to target mutations associated with non-small cell lung cancer (NSCLC). This article explores the biological activity of CO-1686, including its mechanism of action, efficacy in clinical studies, and associated safety profiles.

CO-1686 selectively inhibits EGFR mutants, particularly those with the T790M mutation, which is a common mechanism of resistance to first-generation EGFR inhibitors like gefitinib and erlotinib. The compound binds irreversibly to the active site of the mutant EGFR, thereby blocking downstream signaling pathways that promote tumor growth and survival.

Structural Insights

Recent structural studies have elucidated the binding interactions between CO-1686 and EGFR mutants. The anilinopyrimidine core of CO-1686 forms critical hydrogen bonds with the Met793 residue in the kinase hinge region, contributing to its selectivity for T790M over wild-type EGFR. The methoxyl substituent enhances this selectivity due to steric hindrance that prevents binding to other kinases with bulkier residues at equivalent positions .

Clinical Efficacy

Several clinical trials have assessed the efficacy of CO-1686 in patients with EGFR-mutated NSCLC:

- TIGER-X Study (CO-1686-008) : This phase I/II trial evaluated the safety and efficacy of CO-1686 in patients who had progressed on prior EGFR inhibitors. The study demonstrated an objective response rate (ORR) of 59% in patients with T790M-positive tumors .

- TIGER-2 Study (CO-1686-019) : Another significant trial that reinforced the antitumor activity of CO-1686. Results indicated a median progression-free survival (PFS) of 6.8 months for T790M-positive patients treated with CO-1686 compared to 2.7 months for those receiving chemotherapy .

Safety Profile

The safety profile of CO-1686 has been characterized by several adverse events:

| Adverse Event | Incidence (%) |

|---|---|

| Hyperglycemia | 22 |

| QTc Prolongation | 11 |

| Nausea | 10 |

| Pneumonia/Pneumonitis | 4 |

| Serious Adverse Reactions | 47 |

Dose reductions due to adverse reactions occurred in approximately 51% of patients, primarily due to hyperglycemia and QTc prolongation . It is noteworthy that while these side effects are significant, they are manageable and do not overshadow the clinical benefits observed.

Case Studies

Several case studies highlight the effectiveness of CO-1686 in clinical practice:

- Case Study 1 : A 62-year-old female patient with advanced NSCLC harboring T790M mutation showed a complete response after six months of treatment with CO-1686. The patient experienced manageable side effects, primarily hyperglycemia.

- Case Study 2 : A 55-year-old male patient also demonstrated a partial response after four months on CO-1686 therapy. However, he required dose adjustments due to QTc prolongation.

These cases illustrate the potential for CO-1686 to provide substantial clinical benefits while requiring careful monitoring for adverse effects.

Propiedades

IUPAC Name |

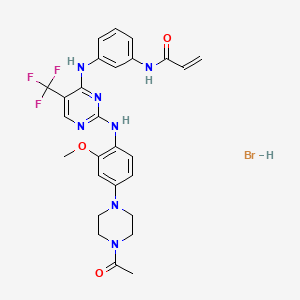

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3N7O3.BrH/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38;/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKRDUJIGYXXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29BrF3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446700-26-0 | |

| Record name | 2-Propenamide, N-[3-[[2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446700-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rociletinib hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446700260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROCILETINIB HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV4XAQ7MUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.